molecular formula C10H10F2O2 B1531866 2-(2,2-Difluoroethoxy)-4-methylbenzaldehyde CAS No. 2159867-53-3

2-(2,2-Difluoroethoxy)-4-methylbenzaldehyde

Cat. No.: B1531866
CAS No.: 2159867-53-3
M. Wt: 200.18 g/mol
InChI Key: QUOFXIHOSINPQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,2-Difluoroethoxy)-4-methylbenzaldehyde is an organic compound characterized by the presence of a difluoroethoxy group and a methyl group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Difluoroethoxy)-4-methylbenzaldehyde typically involves the reaction of 4-methylbenzaldehyde with 2,2-difluoroethanol in the presence of a suitable catalyst. The reaction conditions often include the use of an organic solvent and a base to facilitate the formation of the difluoroethoxy group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluoroethoxy)-4-methylbenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2,2-Difluoroethoxy)-4-methylbenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,2-Difluoroethoxy)-4-methylbenzaldehyde involves its interaction with specific molecular targets. The difluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,2-Difluoroethoxy)-4-methylbenzaldehyde is unique due to the combination of the difluoroethoxy group and the methylbenzaldehyde core. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .

Biological Activity

2-(2,2-Difluoroethoxy)-4-methylbenzaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the existing literature on its biological activity, including mechanisms of action, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by a difluoroethoxy group attached to a methylbenzaldehyde moiety. Its structural formula can be represented as:

C9H10F2O\text{C}_9\text{H}_{10}\text{F}_2\text{O}

This unique structure contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interactions at the molecular level. The compound is believed to exert its effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in cancer progression and microbial resistance.
  • Induction of Apoptosis : Research indicates that derivatives of benzaldehyde can activate apoptotic pathways in cancer cells, particularly through the p53 signaling pathway.
  • Modulation of Antibiotic Efficacy : Benzaldehyde derivatives have been reported to enhance the effectiveness of standard antibiotics by altering bacterial membrane permeability .

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including those structurally related to this compound. The following table summarizes findings on the anticancer activity against various cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)0.65Induction of apoptosis via p53 pathway
U-937 (Leukemia)2.41Inhibition of HDAC activity
A549 (Lung)1.00Cell cycle arrest and apoptosis induction

These results suggest that similar compounds can effectively induce cell death in cancerous cells through various biochemical pathways.

Antibacterial and Antifungal Activity

The antibacterial properties of oxadiazole derivatives are significant, with many exhibiting activity against both Gram-positive and Gram-negative bacteria. The following table presents data on minimum inhibitory concentrations (MIC) against selected pathogens:

PathogenMIC (µg/mL)Activity
E. coli4.69Moderate inhibition
S. aureus5.64Strong inhibition
C. albicans16.69Moderate antifungal activity

The mechanisms underlying this activity often involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Other Biological Activities

In addition to anticancer and antimicrobial effects, research has also explored anti-inflammatory and analgesic properties associated with oxadiazole derivatives. Some studies suggest these compounds may modulate cytokine production or block specific signaling pathways involved in inflammation.

Case Studies

A notable study demonstrated enhanced cytotoxicity in oxadiazole derivatives containing cyclopropyl groups compared to their non-cyclopropyl counterparts. Using flow cytometry, researchers confirmed increased apoptotic cell death in MCF-7 cells treated with these derivatives.

Another investigation into the antibacterial efficacy revealed that modifications in the oxadiazole ring significantly influenced antibacterial potency against multidrug-resistant strains, emphasizing the importance of structural variations for enhancing biological activity.

Properties

IUPAC Name

2-(2,2-difluoroethoxy)-4-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c1-7-2-3-8(5-13)9(4-7)14-6-10(11)12/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUOFXIHOSINPQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C=O)OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,2-Difluoroethoxy)-4-methylbenzaldehyde
Reactant of Route 2
Reactant of Route 2
2-(2,2-Difluoroethoxy)-4-methylbenzaldehyde
Reactant of Route 3
Reactant of Route 3
2-(2,2-Difluoroethoxy)-4-methylbenzaldehyde
Reactant of Route 4
Reactant of Route 4
2-(2,2-Difluoroethoxy)-4-methylbenzaldehyde
Reactant of Route 5
Reactant of Route 5
2-(2,2-Difluoroethoxy)-4-methylbenzaldehyde
Reactant of Route 6
Reactant of Route 6
2-(2,2-Difluoroethoxy)-4-methylbenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.